molecular formula C20H28N4O8 B558414 Boc-His(1-Boc)-Osu CAS No. 25616-02-8

Boc-His(1-Boc)-Osu

Cat. No.: B558414
CAS No.: 25616-02-8
M. Wt: 452.5 g/mol
InChI Key: LHFSCSBQQOTTRW-ZDUSSCGKSA-N
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Description

Boc-His(1-Boc)-Osu, also known as tert-butyloxycarbonyl-protected histidine N-hydroxysuccinimide ester, is a compound used in peptide synthesis. It is a derivative of histidine, an essential amino acid, and is protected by tert-butyloxycarbonyl groups to prevent unwanted reactions during synthesis. This compound is particularly useful in solid-phase peptide synthesis, where it helps in the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-His(1-Boc)-Osu involves the protection of the histidine amino group with tert-butyloxycarbonyl groups. The process typically starts with the reaction of histidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction forms Boc-His(Boc)-OH. The next step involves the activation of the carboxyl group of Boc-His(Boc)-OH using N-hydroxysuccinimide (NHS) and a coupling reagent like dicyclohexylcarbodiimide (DCC) to form this compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-His(1-Boc)-Osu undergoes several types of chemical reactions, including:

    Substitution Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to expose the amino group for further reactions.

    Coupling Reactions: The activated ester group (Osu) reacts with amines to form peptide bonds, making it a valuable reagent in peptide synthesis.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting groups.

    Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used to activate the carboxyl group for peptide bond formation.

Major Products Formed

The major products formed from the reactions involving this compound are peptides with histidine residues. The deprotection step yields free histidine, which can then participate in further peptide synthesis reactions.

Scientific Research Applications

Boc-His(1-Boc)-Osu has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Boc-His(1-Boc)-Osu involves the activation of the carboxyl group through the formation of an N-hydroxysuccinimide ester. This activated ester readily reacts with amines to form peptide bonds. The Boc protecting groups prevent unwanted side reactions during synthesis and can be removed under acidic conditions to expose the reactive amino group of histidine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual Boc protection, which provides stability during synthesis, and its activated ester group, which facilitates efficient peptide bond formation. This combination makes it highly valuable in solid-phase peptide synthesis and other applications requiring precise control over peptide assembly .

Properties

IUPAC Name

tert-butyl 4-[(2S)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]imidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O8/c1-19(2,3)30-17(28)22-13(16(27)32-24-14(25)7-8-15(24)26)9-12-10-23(11-21-12)18(29)31-20(4,5)6/h10-11,13H,7-9H2,1-6H3,(H,22,28)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFSCSBQQOTTRW-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566637
Record name 2,5-Dioxopyrrolidin-1-yl N,1-bis(tert-butoxycarbonyl)-L-histidinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25616-02-8
Record name 2,5-Dioxopyrrolidin-1-yl N,1-bis(tert-butoxycarbonyl)-L-histidinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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